Cas no 1283595-87-8 ((E)-2-(Benzylideneamino)-1-Phenylethanol)

(E)-2-(Benzylideneamino)-1-Phenylethanol is a chiral β-amino alcohol derivative characterized by its imine and hydroxyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications. Its rigid structure, conferred by the benzylidene and phenyl groups, enhances stereoselectivity in reactions such as enantioselective reductions or C-C bond formations. The presence of both amino and hydroxyl moieties allows for further functionalization, making it valuable in ligand design and chiral auxiliary frameworks. High purity grades ensure reproducibility in research and industrial processes. Its stability under standard conditions facilitates handling and storage.
(E)-2-(Benzylideneamino)-1-Phenylethanol structure
1283595-87-8 structure
商品名:(E)-2-(Benzylideneamino)-1-Phenylethanol
CAS番号:1283595-87-8
MF:C15H15NO
メガワット:225.285703897476
CID:5558326

(E)-2-(Benzylideneamino)-1-Phenylethanol 化学的及び物理的性質

名前と識別子

    • (E)-2-(Benzylideneamino)-1-Phenylethanol
    • Benzenemethanol, α-[[(E)-(phenylmethylene)amino]methyl]-
    • インチ: 1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2/b16-11+
    • InChIKey: UMUCAPZOOJAILZ-LFIBNONCSA-N
    • ほほえんだ: C(O)(C1=CC=CC=C1)C/N=C/C1=CC=CC=C1

じっけんとくせい

  • 密度みつど: 1.02±0.1 g/cm3(Predicted)
  • ゆうかいてん: 114 °C(Solv: ethyl acetate (141-78-6); ligroine (8032-32-4))
  • ふってん: 378.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 13.96±0.20(Predicted)

(E)-2-(Benzylideneamino)-1-Phenylethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E288500-25mg
(E)-2-(Benzylideneamino)-1-Phenylethanol
1283595-87-8
25mg
$ 160.00 2022-06-05
TRC
E288500-100mg
(E)-2-(Benzylideneamino)-1-Phenylethanol
1283595-87-8
100mg
$ 420.00 2022-06-05
TRC
E288500-50mg
(E)-2-(Benzylideneamino)-1-Phenylethanol
1283595-87-8
50mg
$ 265.00 2022-06-05

(E)-2-(Benzylideneamino)-1-Phenylethanol 関連文献

(E)-2-(Benzylideneamino)-1-Phenylethanolに関する追加情報

Introduction to (E)-2-(Benzylideneamino)-1-Phenylethanol and Its Significance in Modern Chemical Research

(E)-2-(Benzylideneamino)-1-Phenylethanol, with the CAS number 1283595-87-8, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The compound's structure, featuring a benzylideneamino group and a phenylethanol backbone, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The significance of (E)-2-(Benzylideneamino)-1-Phenylethanol is underscored by its molecular architecture, which suggests possible interactions with biological targets. The presence of both aromatic and aliphatic components in its structure allows for diverse functionalization, making it a valuable building block for the synthesis of more complex molecules. In recent years, there has been growing interest in exploring such compounds for their potential roles in modulating biological processes.

One of the most compelling aspects of (E)-2-(Benzylideneamino)-1-Phenylethanol is its potential as a precursor in the development of novel therapeutic agents. The benzylideneamino moiety, in particular, has been identified as a key structural element in several bioactive molecules. Researchers have been investigating how this group can be incorporated into larger structures to enhance binding affinity and selectivity towards specific biological targets. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.

Recent studies have highlighted the compound's role in exploring new pharmacophores for drug design. The phenylethanol backbone provides a stable scaffold that can be modified to achieve desired pharmacological properties. For instance, researchers have been experimenting with different substituents on the phenyl ring to modulate electronic and steric effects, which can influence the compound's interaction with biological receptors. These modifications have opened up new avenues for developing drugs with improved efficacy and reduced side effects.

The chemical synthesis of (E)-2-(Benzylideneamino)-1-Phenylethanol is another area of active research. The synthesis involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These methods not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product, which is crucial for biological activity.

In addition to its synthetic utility, (E)-2-(Benzylideneamino)-1-Phenylethanol has shown promise in various biochemical assays. Its ability to interact with enzymes and receptors has been explored in high-throughput screening campaigns to identify potential drug candidates. These assays have provided valuable insights into the compound's binding properties and mechanism of action. Furthermore, computational modeling studies have been used to predict how modifications to the molecule could enhance its biological activity.

The compound's potential applications extend beyond pharmaceuticals into other areas of chemical biology. For example, it has been investigated as a tool compound for studying protein-protein interactions and as a precursor for developing probes that can visualize biological pathways in living cells. These applications highlight the versatility of (E)-2-(Benzylideneamino)-1-Phenylethanol and its importance in advancing our understanding of complex biological systems.

As research continues to uncover new uses for this compound, it is likely that (E)-2-(Benzylideneamino)-1-Phenylethanol will play an increasingly significant role in both academic and industrial settings. Its unique structural features make it a valuable asset for chemists and biologists alike, providing opportunities for innovation across multiple disciplines. The ongoing exploration of its properties and applications promises to yield further insights into biochemical processes and contribute to the development of new treatments for various diseases.

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